

Oncrasin-1 Induced Apoptosis in Cancer Cell Lines: A Technical Guide

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Compound of Interest

Compound Name: *Oncrasin 1*

Cat. No.: *B1677298*

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This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental methodologies related to Oncrasin-1-induced apoptosis in various cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

Oncrasin-1 is a small molecule anticancer agent initially identified through synthetic lethality screening in cancer cells harboring K-Ras mutations.^{[1][2]} Its primary mechanism involves the induction of apoptosis, a form of programmed cell death, selectively in cancer cells with specific genetic backgrounds.

The core antitumor activity of Oncrasin-1 and its analogues is linked to the suppression of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.^{[2][3]} This inhibition is crucial as oncogene-transformed cells often rely on continuous RNA polymerase II activity to transcribe short-lived antiapoptotic proteins (e.g., Mcl-1, XIAP), thereby evading apoptosis.^[3] By disrupting this process, Oncrasin-1 effectively restores the apoptotic pathway.

In specific contexts, such as glioblastoma, Oncrasin-1 sensitizes cancer cells to tumor necrosis factor (TNF) α -induced apoptosis by modulating the c-Jun N-terminal kinase (JNK) and nuclear factor-kappaB (NF- κ B) signaling axis.^{[4][5]} This involves enhancing JNK phosphorylation while inhibiting TNF α -mediated NF- κ B activation, a key survival pathway for glioma cells.^{[4][5]} This action promotes the formation of the death-inducing signaling complex (DISC), leading to the activation of the extrinsic apoptosis pathway.^{[4][5]}

Quantitative Data Presentation

The cytotoxic and apoptotic effects of Oncrasin-1 and its potent analogues have been quantified across various cancer cell lines. The following tables summarize key findings.

Table 1: Treatment Concentrations and Observed Effects

Compound	Cell Line(s)	Concentration	Treatment Time	Observed Effect	Reference
Oncrasin-1	H460 (Lung)	1 $\mu\text{mol/L}$	12 hours	Apoptosis Detection	[1]
Oncrasin-1	T29, T29Kt1	10 $\mu\text{mol/L}$	12 hours	Apoptosis Detection	[1]
Oncrasin-1	H460 (Lung)	Various	24 hours	Activation of Caspase-3 & -8	[1]
NSC-743380	MCF-7, A498	1 μM	Not Specified	Activation of Caspase-8 & -9	[3][6]

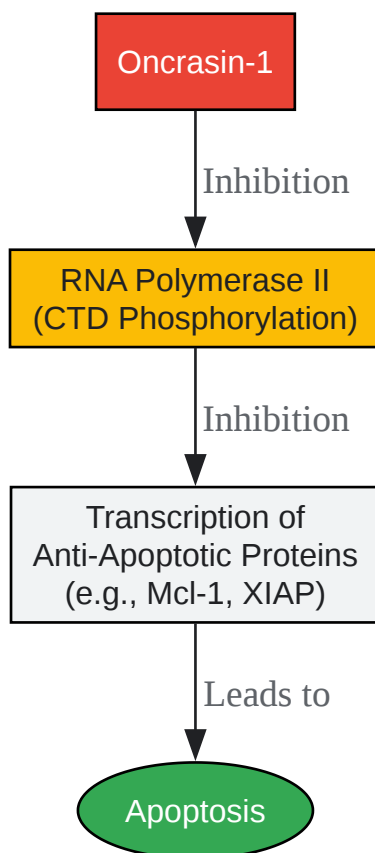
Table 2: Growth Inhibitory Concentrations (GI₅₀) for Oncrasin Analogue NSC-743380

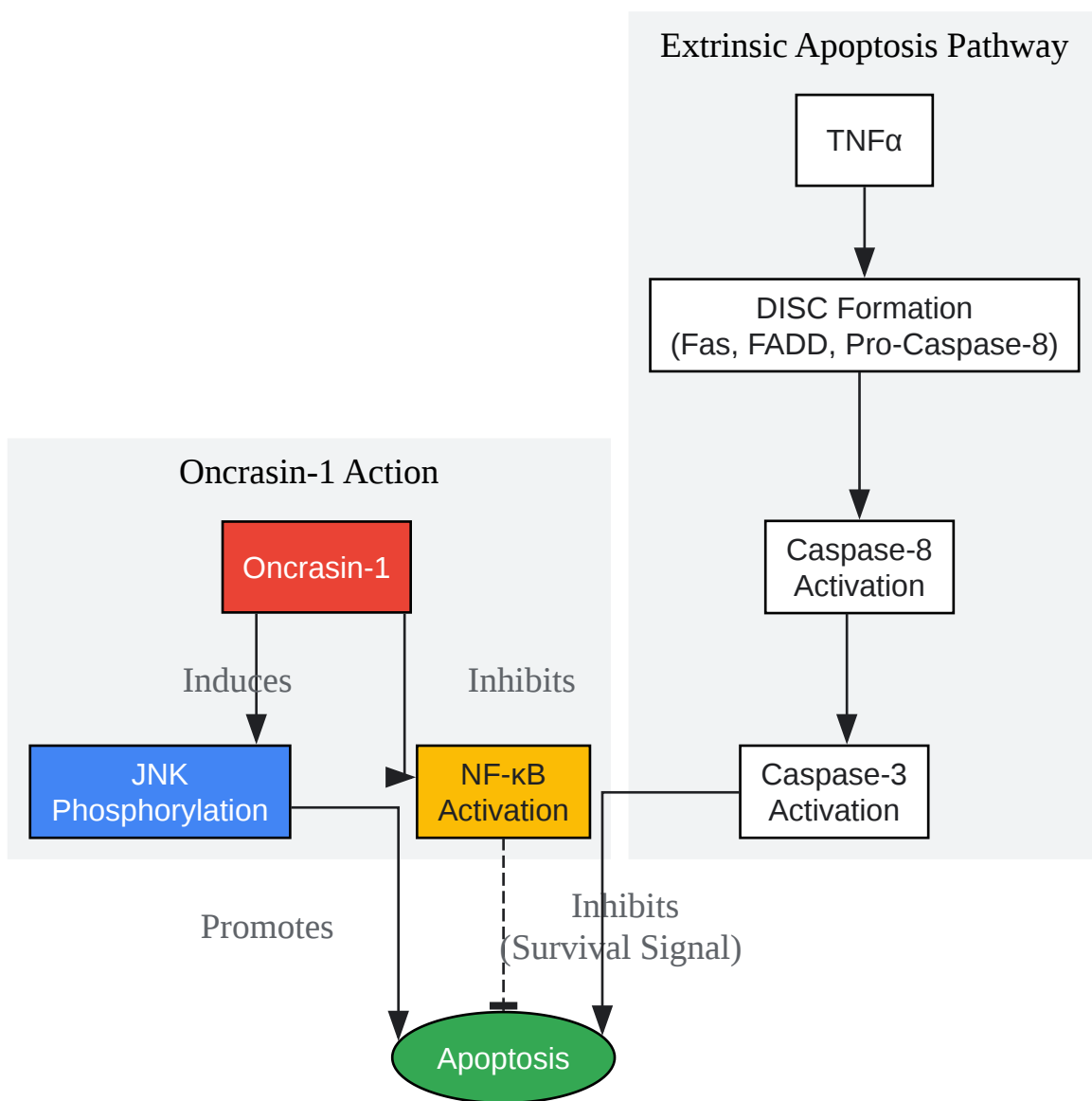
Cancer Type	Sensitive Cell Lines	GI ₅₀ Concentration	Reference
Lung	Subset of NCI-60 Panel	≤ 10 nM	[3] [7]
Colon	Subset of NCI-60 Panel	≤ 10 nM	[3] [7]
Ovary	Subset of NCI-60 Panel	≤ 10 nM	[3] [7]
Kidney	Subset of NCI-60 Panel	≤ 10 nM	[3] [7]
Breast	Subset of NCI-60 Panel	≤ 10 nM	[3] [7]

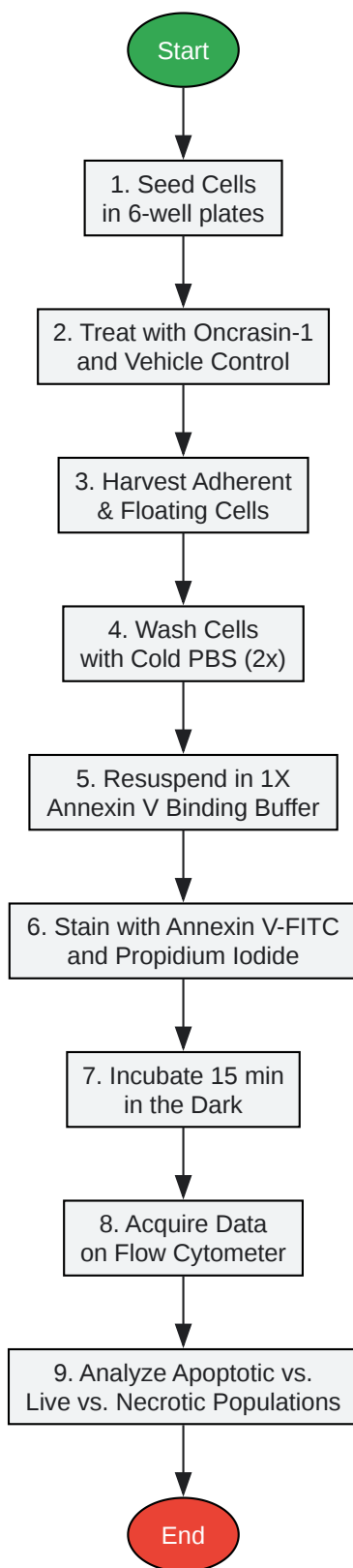
Signaling Pathways

Oncrasin-1 triggers apoptosis through multiple, interconnected signaling pathways. The primary pathways are visualized below.

Oncrasin-1 General Apoptotic Pathway







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